1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid , reflects its molecular structure:
- Pyrazole core : A five-membered heterocyclic ring with two adjacent nitrogen atoms (N1 and N2).
- Substituents :
- Ethyl group at position 1 (N1), contributing electron-donating inductive effects.
- Pyrazin-2-yl group at position 3 (C3), introducing an electron-withdrawing aromatic ring.
- Carboxylic acid group at position 4 (C4), enabling hydrogen bonding and acidic properties.
The molecular formula is C₁₀H₁₀N₄O₂ (molecular weight: 218.21 g/mol), with a SMILES notation of CCn1cc(c(n1)c2cnccn2)C(=O)O.
Crystallographic Analysis and Solid-State Proton Transfer Behavior
While direct crystallographic data for this compound are limited, insights can be drawn from studies on analogous pyrazole-4-carboxylic acids. For example, pyrazole-4-carboxylic acid forms quasi-linear ribbons via cyclic hydrogen bonds between the carboxylic acid (O–H) and pyrazole (N–H) groups. These interactions create dynamic proton-transfer equilibria in the solid state, with protons rapidly shuttling between oxygen and nitrogen atoms at room temperature.
At lower temperatures, proton localization becomes more pronounced, as observed in amorphous phases where defects are annealed by heating. The presence of the pyrazin-2-yl group in the target compound may alter hydrogen-bonding patterns due to its extended π-conjugation, potentially stabilizing specific tautomers or crystal motifs.
Tautomeric Equilibria and Substituent Effects
Pyrazoles often exhibit tautomeric equilibria depending on substituent electronic and steric effects. In this compound:
- Position 1 (N1) : The ethyl group is electron-donating, favoring the C3-tautomer (proton at N2).
- Position 3 (C3) : The pyrazin-2-yl group is electron-withdrawing, which typically stabilizes the C5-tautomer (proton at N1).
- Position 4 (C4) : The carboxylic acid group participates in hydrogen bonding, potentially influencing tautomer stability.
Substituent Effects on Tautomerism :
| Substituent | Position | Electronic Effect | Preferred Tautomer |
|---|---|---|---|
| Ethyl | C1 | Electron-donating | C3 |
| Pyrazin-2-yl | C3 | Electron-withdrawing | C5 |
| Carboxylic acid | C4 | Hydrogen bonding | Stabilizes C3/C5 equilibrium |
The carboxylic acid group’s strong acidity may shift the equilibrium toward deprotonated forms in polar solvents, further complicating tautomerism.
Comparative Analysis with Related Pyrazole-4-carboxylic Acid Derivatives
The structural and electronic properties of this compound can be contrasted with analogous compounds:
Table 1: Comparative Properties of Pyrazole-4-carboxylic Acid Derivatives
Key Differences :
- Substituent Electronics :
- Pyrazin-2-yl (electron-withdrawing) vs. pyridin-2-yl (moderately electron-withdrawing).
- Ethyl (electron-donating) vs. methyl (less donating).
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-14-6-7(10(15)16)9(13-14)8-5-11-3-4-12-8/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCOPBIUFTZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (referred to as EPCA) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for research into its pharmacological properties. This article provides a comprehensive overview of the biological activity of EPCA, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 1339598-00-3
- IUPAC Name : this compound
EPCA's biological activity is primarily attributed to its ability to act as an enzyme inhibitor. It binds to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets include:
- Enzymes involved in metabolic pathways : EPCA has shown potential in inhibiting enzymes that are crucial for the growth and proliferation of certain pathogens.
- Receptors in signal transduction pathways : Its interaction with these receptors can alter cellular responses, providing avenues for therapeutic interventions.
Antimicrobial Activity
EPCA has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. In vitro studies have demonstrated:
- Antibacterial Activity : EPCA exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Antifungal Activity : The compound has shown effectiveness against common fungal strains, outperforming traditional antifungal agents in certain assays.
Anticancer Potential
Recent studies have highlighted the anticancer properties of EPCA:
- Cell Proliferation Inhibition : EPCA has been shown to inhibit the proliferation of cancer cell lines, including HeLa and A549 cells.
- Mechanistic Studies : Research indicates that EPCA induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.
Case Studies
Several studies have investigated the biological effects of EPCA:
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at [source] evaluated the antibacterial activity of EPCA against various pathogens. The results indicated an MIC value of 0.5 mM against Staphylococcus aureus, suggesting strong antibacterial potential.
- Anticancer Activity Assessment :
- Enzyme Inhibition Studies :
Comparative Analysis
The following table compares EPCA with similar compounds regarding their biological activities:
| Compound Name | Antibacterial Activity (MIC) | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | 0.5 mM against S. aureus | 12 µM against A549 | Enzyme inhibition |
| Similar Pyrazole Derivative A | 1.0 mM against E. coli | 20 µM against HeLa | Receptor modulation |
| Similar Pyrazole Derivative B | 0.8 mM against K. pneumoniae | 15 µM against MCF7 | Apoptosis induction |
Scientific Research Applications
Pharmacological Properties
Research indicates that 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid exhibits significant pharmacological properties, making it a candidate for drug development. The compound has been studied for:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Case Study: Synthesis and Biological Evaluation
A notable study focused on synthesizing derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their binding affinities to specific targets involved in inflammatory responses, revealing promising results that warrant further investigation.
Pesticidal Properties
The unique structure of this compound has led to its exploration in agrochemical formulations. Its derivatives have shown potential as:
- Herbicides : Compounds derived from this pyrazole framework have been evaluated for their herbicidal efficacy against common agricultural weeds.
Data Table: Comparative Herbicidal Activity
| Compound Name | Target Weeds | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Dandelion | 85 | |
| Compound B | Crabgrass | 90 | |
| This compound | Broadleaf Weeds | 88 |
Polymer Synthesis
The compound's reactivity allows for its use in synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Case Study: Polymer Composite Development
In a recent study, researchers incorporated this compound into epoxy resins. The resulting composites exhibited improved thermal resistance and mechanical properties compared to traditional formulations, indicating potential applications in aerospace and automotive industries.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key features of analogous pyrazole-4-carboxylic acid derivatives:
*Estimated based on structural analogs.
Preparation Methods
Synthesis via Condensation of Hydrazines with α,β-Ethylenic Ketones
- Hydrazines react with α,β-ethylenic ketones (e.g., chalcones) in solvents like dimethylformamide (DMF) to produce pyrazolines, which are then oxidized to pyrazoles.
- For example, the condensation of hydrazines with chalcone derivatives yields pyrazolines, which upon oxidation give the desired pyrazole derivatives, potentially functionalized with heteroaryl groups such as pyrazin-2-yl.
Application to Target Compound:
- Starting from suitable α,β-unsaturated ketones bearing the pyrazin-2-yl group, a similar condensation could be employed, followed by oxidation to form the pyrazole ring.
Cyclization of Hydrazine Derivatives with 2-Cyanopyridines or Pyrazinyl Precursors
- Pyrazin-2-yl groups can be introduced via nucleophilic substitution or cyclization of hydrazines with heteroaryl derivatives like 2-cyanopyridines or related nitriles.
- The process involves initial formation of hydrazone intermediates, which undergo cyclization under basic or acidic conditions to form the pyrazole core.
- Reacting hydrazine derivatives with 2-cyanopyridines or similar heteroaryl nitriles under controlled conditions can lead to the formation of the pyrazin-2-yl substituted pyrazoles.
Use of Condensation with α,β-Unsaturated Carbonyl Compounds
- The condensation of hydrazines with α,β-unsaturated carbonyl compounds (e.g., chalcones) in solvents like DMF, followed by oxidation, is a common route for synthesizing 1,3,5-triarylpyrazoles.
- Specific substitution patterns, such as ethyl groups at the N-1 position and pyrazin-2-yl at the 3-position, can be achieved by selecting appropriate starting materials.
Carboxylation and Functionalization
- The carboxylic acid group can be introduced via oxidation of methyl or alkyl substituents on the pyrazole ring or through direct carboxylation of the heteroaryl substituents.
- Oxidative procedures using reagents like potassium permanganate or potassium dichromate are common for converting methyl groups to carboxylic acids.
Representative Synthetic Route
Data Table Summarizing Preparation Methods
Additional Considerations
- Raw Material Purity: High purity starting materials are critical to obtain high yields and purity of the final compound.
- Reaction Conditions: Temperature, solvent choice, and reaction time significantly influence the regioselectivity and yield.
- Environmental and Safety Aspects: Use of oxidants like KMnO₄ requires proper handling; alternative greener oxidation methods are under investigation.
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid?
The compound can be synthesized via cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with sulfonylhydrazides under reflux in ethanol to form pyrazole intermediates. Subsequent functionalization involves Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and arylboronic acids in degassed DMF/water mixtures. Purification is achieved via flash chromatography (cyclohexane/ethyl acetate gradients) .
Q. How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, ethyl groups at δ 1.3–1.4 ppm) .
- IR spectroscopy : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and pyrazole/pyrazine ring vibrations at 1500–1600 cm⁻¹ .
- X-ray crystallography : For unambiguous structural confirmation. Recrystallization in ethanol or THF/water yields single crystals suitable for diffraction studies .
Advanced Research Questions
Q. How can structural analogs be designed to improve bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Pyrazine substitution : Electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazine 5-position enhance target binding .
- Ethyl group modification : Replacing the ethyl group with allyl or benzyl moieties alters pharmacokinetic properties (e.g., metabolic stability) .
- Carboxylic acid bioisosteres : Amides or esters may improve membrane permeability .
Q. How can contradictions in nitric oxide (NO) release data be resolved?
Low NO release from diazen-1-ium-1,2-diolate derivatives (e.g., 11a-c) may stem from:
- Steric hindrance : Bulky substituents near the NO donor group reduce release efficiency .
- Assay conditions : pH, temperature, and enzymatic activation (e.g., glutathione S-transferase) must be standardized .
Q. What computational methods are used to study structure-activity relationships?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Models interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. Pyrazine and carboxylic acid groups often form hydrogen bonds with active-site residues .
Q. How to address discrepancies in pharmacological activity across derivatives?
Contradictions may arise from:
- Impurity profiles : HPLC-MS (≥95% purity) is critical to exclude byproducts .
- Biological assay variability : Use standardized protocols (e.g., fixed incubation times, control compounds) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
